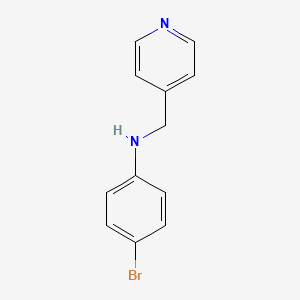

4-bromo-N-(pyridin-4-ylmethyl)aniline

Description

Contextualization within Pyridyl-Aniline Chemistry

The pyridyl-aniline framework is a cornerstone in the design of functional organic molecules. The pyridine (B92270) moiety, with its basic nitrogen atom, offers a key site for coordination with metal ions and participation in hydrogen bonding. nih.govresearchgate.netresearchgate.net The aniline (B41778) portion, a substituted benzene (B151609) ring with an amino group, provides a versatile platform for further functionalization through various organic reactions. chemicalbook.comketonepharma.comwikipedia.org The bromine atom at the para-position of the aniline ring in 4-bromo-N-(pyridin-4-ylmethyl)aniline introduces an additional layer of synthetic utility, serving as a handle for cross-coupling reactions to construct more elaborate molecular systems. chemicalbook.comketonepharma.com

The methylene (B1212753) bridge connecting the pyridine and aniline rings imparts a degree of conformational flexibility, which is a crucial determinant of the molecule's three-dimensional shape and its ability to interact with other molecules or metal centers. This flexibility distinguishes it from the more rigid Schiff base analogues, such as 4-bromo-N-(pyridin-2-ylmethylidene)aniline, which have been more extensively studied in the context of coordination chemistry. nih.govresearchgate.netnih.gov

Significance as a Privileged Scaffold in Organic Synthesis and Coordination Chemistry

In medicinal chemistry and materials science, certain molecular frameworks are termed "privileged scaffolds" due to their ability to bind to multiple biological targets or to form the basis for a variety of functional materials. The pyridine ring is a well-established privileged structure, found in numerous FDA-approved drugs and biologically active compounds. researchgate.netfrontiersin.org The combination of a pyridine ring with an aniline moiety, as seen in this compound, creates a bidentate or potentially multidentate ligand system. This makes it a highly attractive candidate for the construction of coordination complexes. rsc.org

The nitrogen atoms of the pyridine ring and the secondary amine can act as Lewis bases, donating their lone pairs of electrons to form coordinate bonds with metal ions. The resulting metal complexes have potential applications in catalysis, materials science, and as therapeutic agents. The specific arrangement of these donor atoms in this compound can influence the geometry and stability of the resulting metal complexes.

Overview of Principal Research Areas

Academic inquiry into this compound and its close relatives is primarily concentrated in two key areas:

Coordination Chemistry: A significant body of research explores the use of pyridyl-aniline derivatives as ligands for the synthesis of novel metal complexes. Studies on analogous compounds have demonstrated their ability to form stable complexes with a range of transition metals, including ruthenium and nickel. nih.govresearchgate.net These complexes are often characterized by techniques such as X-ray crystallography to determine their precise three-dimensional structures. The electronic and steric properties of the ligand, including the presence and position of the bromine substituent, play a critical role in determining the coordination geometry and the electrochemical and photophysical properties of the resulting complexes.

Organic Synthesis and Medicinal Chemistry: The this compound structure serves as a valuable intermediate in the synthesis of more complex organic molecules. The bromine atom can be readily transformed into other functional groups or used as a point of attachment for building larger molecular assemblies via reactions like the Suzuki or Buchwald-Hartwig cross-coupling. The pyridyl-aniline core is a recurring motif in compounds with potential biological activity, and derivatives are being investigated for their therapeutic potential. mdpi.com

While the specific research findings for this compound are not as extensively documented as for some of its isomers, the foundational principles of pyridyl-aniline chemistry strongly suggest its potential as a versatile tool for chemists. Future research is likely to further elucidate the unique properties and applications of this particular compound, expanding its role in the development of new materials and therapeutic agents.

Properties

IUPAC Name |

4-bromo-N-(pyridin-4-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAZNDNUTPWZEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCC2=CC=NC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Solid State Analysis

Single-Crystal X-ray Diffraction Studies of 4-bromo-N-(pyridin-4-ylmethyl)aniline and its Derivatives/Complexes

Single-crystal X-ray diffraction is a powerful analytical technique for determining the precise arrangement of atoms within a crystalline solid. mdpi.com This method has been employed to study various derivatives and complexes related to this compound, providing critical insights into their three-dimensional structures, including molecular conformation, intermolecular interactions, and crystal packing. While direct structural data for the parent compound is not extensively detailed, analysis of its analogs reveals key structural motifs.

The spatial arrangement of the aromatic rings is a defining feature of these structures. In derivatives of 4-bromoaniline (B143363), the dihedral angle between the planes of the aromatic rings is significantly non-zero, indicating a twisted or non-planar molecular conformation.

For instance, in the related compound 4-bromo-N-phenylaniline, the dihedral angle between the two benzene (B151609) rings is 52.5 (1)°. researchgate.net A similar derivative, 4-bromo-N-(4-bromophenyl)aniline, exhibits a dihedral angle of 47.32 (5)° between its benzene rings. nih.govresearchgate.net In a ruthenium(II) complex incorporating the Schiff base ligand 4-bromo-N-(2′-pyridylmethylene)aniline, the dihedral angle between the benzene and pyridine (B92270) rings is reported as 62.1 (10)° and 73.7 (11)°, accounting for disorder in the benzene ring. nih.gov Similarly, in 4-bromo-N-(4-hydroxybenzylidene)aniline, the benzene ring planes are inclined at an angle of 48.85 (17)°. researchgate.net This twisting is a common characteristic of aromatic Schiff bases and related N-aryl compounds. researchgate.net

The conformation is further described by pitch angles, which measure the twist of each aryl group relative to the C-N-C bridging plane. For 4-bromo-N-phenylaniline, these angles are 19.6 (2)° and 36.2 (3)°, while for 4-bromo-N-(4-bromophenyl)aniline, they are 18.1 (2) and 31.7 (2)°. researchgate.netnih.gov

| Compound | Dihedral Angle Between Rings (°) | Pitch Angles (°) | Reference |

|---|---|---|---|

| 4-bromo-N-phenylaniline | 52.5 (1) | 19.6 (2) and 36.2 (3) | researchgate.net |

| 4-bromo-N-(4-bromophenyl)aniline | 47.32 (5) | 18.1 (2) and 31.7 (2) | nih.gov |

| 4-bromo-N-(4-hydroxybenzylidene)aniline | 48.85 (17) | Not Reported | researchgate.net |

| [RuCl₂(C₁₂H₉BrN₂)₂] Complex | 62.1 (10) / 73.7 (11) | Not Reported | nih.gov |

Hydrogen bonds are crucial in dictating the supramolecular architecture of crystalline solids. In the crystal structure of 4-bromoanilinium nitrate (B79036), strong N—H⋯O and C—H⋯O hydrogen bonds link the cations and anions into layers. nih.gov Similarly, a nickel(II) complex containing a 4-bromo-N-(pyridin-2-ylmethylidene)aniline ligand exhibits strong hydrogen-bonding interactions between oxygen atoms of co-ligands and hydrogen atoms on the pyridine ring. researchgate.net

In the crystal of a ruthenium complex with a related Schiff base ligand, molecules are connected via C—H⋯Cl hydrogen-bonding interactions, forming a layered arrangement. nih.gov This network is further extended by C—H⋯Br hydrogen bonds, contributing to a three-dimensional supramolecular assembly. nih.gov In contrast, the structure of 4-bromo-N-(4-bromophenyl)aniline is notable for the absence of intermolecular N-H hydrogen bonding. nih.gov Instead, other interactions govern its crystal packing. The structure of 4-bromo-N-(4-hydroxybenzylidene)aniline features O—H⋯N hydrogen bonds that link molecules into infinite chains. researchgate.net

| Compound/Complex | Hydrogen Bond Type | Supramolecular Feature | Reference |

|---|---|---|---|

| 4-bromoanilinium nitrate | N—H⋯O, C—H⋯O | Links cations and anions into layers | nih.gov |

| [RuCl₂(C₁₂H₉BrN₂)₂] Complex | C—H⋯Cl, C—H⋯Br | Forms a 3D supramolecular network | nih.gov |

| [Ni(C₅HF₆O₂)₂(C₁₂H₉BrN₂)] Complex | O⋯H (Pyridine Ring) | Contributes to molecular packing | researchgate.net |

| 4-bromo-N-(4-hydroxybenzylidene)aniline | O—H⋯N | Forms infinite chains | researchgate.net |

| 4-bromo-N-(4-bromophenyl)aniline | None | Packing dominated by other interactions | nih.gov |

Aromatic π-π stacking interactions are another significant non-covalent force that contributes to the stability of crystal lattices. mdpi.com These interactions are observed in several structures related to this compound.

In the crystal structure of the ruthenium complex of 4-bromo-N-(2′-pyridylmethylene)aniline, weak aromatic π–π stacking interactions, with a centroid-to-centroid distance of 4.107 (4) Å, help complete a three-dimensional supramolecular network. nih.gov The crystal structure of 4-bromoanilinium nitrate also features prominent π–π stacking interactions that, in conjunction with hydrogen bonds, link the components into layers. nih.gov In a different system, 4-nitro-N-[(pyridin-2-yl)methylidene]aniline, molecules are π–π stacked into columns with an interplanar separation of 3.8537 (8) Å. researchgate.net These interactions are fundamental in organizing the molecules into well-defined columnar or layered architectures.

Halogen bonding, an interaction where a halogen atom acts as an electrophilic species, can play a significant role in crystal engineering. In the crystal structure of 4-bromo-N-(4-bromophenyl)aniline, a short intermolecular Br⋯Br contact of 3.568 (1) Å is observed. nih.govresearchgate.net This distance is shorter than the sum of the van der Waals radii of two bromine atoms (approximately 3.7 Å), indicating a notable halogen bonding interaction. researchgate.net

In addition to classical hydrogen bonds and π-π stacking, other weak interactions are also present. The crystal structure of 4-bromo-N-phenylaniline exhibits a network of intermolecular C—H⋯π and N—H⋯π interactions, where the π systems of the benzene rings act as weak hydrogen bond acceptors. researchgate.net The nickel(II) complex of 4-bromo-N-(pyridin-2-ylmethylidene)aniline packs through C—H⋯Br interactions, forming a hydrogen-bonded ladder. researchgate.net Furthermore, in 4-bromoanilinium nitrate, close Br⋯O contacts of 3.229 (5) Å are observed between the cation and the nitrate anion, which is shorter than the sum of the van der Waals radii and indicates a significant interaction. nih.gov

Spectroscopic Investigations for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the chemical environment of atomic nuclei, offering insights into molecular structure and electronic properties. While a complete NMR assignment for this compound is not detailed in the provided sources, analysis of its core components, such as 4-bromoaniline, offers foundational electronic insights.

The ¹H NMR spectrum of 4-bromoaniline in CDCl₃ shows two sets of signals for the aromatic protons, consistent with a para-substituted benzene ring. chemicalbook.com The protons ortho to the bromine atom and meta to the amino group typically appear as a doublet around 7.21 ppm, while the protons meta to the bromine and ortho to the amino group appear as a doublet at a more upfield chemical shift, around 6.54 ppm. chemicalbook.com The upfield shift of the latter is due to the electron-donating effect of the amino group. The broad signal for the -NH₂ protons is observed around 3.35 ppm. chemicalbook.com

The ¹³C NMR spectrum provides further detail on the electronic environment. For a related azo ligand containing the 4-bromoaniline moiety, the aromatic carbons show a range of chemical shifts between δ 101.5 and 157 ppm. jmchemsci.com This distribution reflects the influence of both the electron-withdrawing bromine atom and the electron-donating amino group on the carbon atoms of the phenyl ring.

| Proton Assignment | Chemical Shift (δ ppm) | Solvent | Reference |

|---|---|---|---|

| Aromatic H (ortho to -Br) | ~7.21 | CDCl₃ | chemicalbook.com |

| Aromatic H (ortho to -NH₂) | ~6.54 | CDCl₃ | chemicalbook.com |

| -NH₂ | ~3.35 (broad) | CDCl₃ | chemicalbook.com |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Structural Assignment

A comprehensive search for experimental or computational studies on the vibrational spectroscopy of this compound has yielded no specific data. While research exists for related compounds such as 4-bromoaniline and other substituted anilines, no FT-IR or Raman spectra, nor any theoretical vibrational analysis, could be found for the precise molecule of this compound.

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and elucidating the molecular structure of a compound. In principle, the vibrational spectrum of this compound would exhibit characteristic bands corresponding to the stretching and bending modes of its constituent parts: the 4-bromophenyl group, the secondary amine linker, the methylene (B1212753) bridge, and the pyridine-4-yl moiety.

Anticipated Vibrational Modes:

Based on the analysis of structurally similar molecules, one could anticipate the key vibrational regions for this compound:

N-H Stretching: A characteristic band for the secondary amine (N-H) stretching vibration would be expected in the region of 3300-3500 cm⁻¹. The exact position and shape of this band could provide insights into hydrogen bonding interactions in the solid state.

C-H Stretching: Aromatic C-H stretching vibrations from both the bromophenyl and pyridinyl rings would likely appear in the 3000-3100 cm⁻¹ range. Aliphatic C-H stretching from the methylene bridge (-CH₂-) would be expected in the 2850-2960 cm⁻¹ region.

C=C and C=N Stretching: The aromatic ring stretching vibrations (C=C) of the phenyl and pyridine rings typically occur in the 1400-1600 cm⁻¹ region. The C=N stretching of the pyridine ring would also fall within this range.

N-H Bending: The in-plane bending vibration of the N-H group is anticipated to be in the 1550-1650 cm⁻¹ range.

C-N Stretching: The C-N stretching vibrations for the aryl-amine and alkyl-amine bonds would likely be observed in the 1250-1360 cm⁻¹ and 1020-1250 cm⁻¹ regions, respectively.

C-Br Stretching: A strong band corresponding to the C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Data Tables:

Without experimental or computational data, it is not possible to populate data tables with specific vibrational frequencies and their assignments for this compound. The following tables are therefore presented as a template that would be used to report such data were it available.

Table 1: Hypothetical FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|

Table 2: Hypothetical Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|

Computational Analysis of this compound Currently Lacks Specific Research

A thorough review of available scientific literature reveals a lack of specific computational and quantum mechanical studies focused solely on the chemical compound this compound. While extensive research exists on the computational analysis of related aniline (B41778) and pyridine derivatives using methods like Density Functional Theory (DFT), detailed findings for this particular molecule—including its optimized geometry, frontier molecular orbitals, chemical reactivity descriptors, molecular electrostatic potential maps, and natural bond orbital analysis—are not present in the public research domain.

Computational chemistry provides a powerful lens for understanding the electronic structure and predicting the reactivity of molecules. Methodologies such as DFT are standard tools for calculating various molecular properties. For a molecule like this compound, such studies would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of the atoms and calculating key bond lengths and angles.

Frontier Molecular Orbital (FMO) Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical indicator of the molecule's chemical stability and reactivity.

Chemical Reactivity Descriptors: Using HOMO and LUMO energies to calculate properties like ionization potential, electron affinity, chemical hardness, and the electrophilicity index, which together quantify the molecule's reactive tendencies.

Molecular Electrostatic Potential (MESP) Mapping: Visualizing the charge distribution on the molecule's surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, thereby predicting how it will interact with other molecules.

Natural Bond Orbital (NBO) Analysis: Investigating the delocalization of electron density, which involves analyzing interactions between filled (donor) and empty (acceptor) orbitals to understand hyperconjugative effects and the stability they impart to the molecule.

Although the theoretical frameworks for these analyses are well-established, their application to this compound has not been specifically reported in published research. Consequently, the detailed data tables and specific research findings required to construct an in-depth computational profile of this compound are unavailable at this time. Further research would be necessary to generate and report on these computational insights.

Computational Chemistry and Quantum Mechanical Studies

Advanced Quantum Chemical Calculations

Quantum Theory of Atoms in Molecules (QTAIM) for Characterizing Intramolecular Interactions

No published studies were found that applied QTAIM analysis to characterize the intramolecular interactions within 4-bromo-N-(pyridin-4-ylmethyl)aniline. Such an analysis would typically involve locating bond critical points and analyzing the electron density distribution to quantify the nature of covalent and non-covalent bonds within the molecule.

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

There is no available research that utilizes Reduced Density Gradient (RDG) analysis to identify and visualize the non-covalent interactions in this compound. This technique is used to generate graphical plots that reveal weak interactions, such as van der Waals forces and hydrogen bonds, which are crucial for understanding molecular aggregation and crystal packing.

Potential Energy Surface Scans for Rotational Barriers and Conformational Stability

Specific data from Potential Energy Surface (PES) scans to determine the rotational barriers and conformational stability of this compound are not present in the current body of scientific literature. These calculations are essential for understanding the molecule's flexibility and identifying its most stable three-dimensional structures.

Theoretical Prediction of Spectroscopic Properties

Vibrational Frequency Calculations and Normal Coordinate Analysis (NCA)

Detailed vibrational frequency calculations and Normal Coordinate Analysis (NCA) for this compound have not been reported. This type of theoretical study is fundamental for assigning the vibrational modes observed in experimental infrared (IR) and Raman spectra, providing a complete picture of the molecule's vibrational behavior.

Time-Dependent DFT (TD-DFT) for Electronic Absorption (UV-Vis) Spectra

No literature could be found detailing the use of Time-Dependent Density Functional Theory (TD-DFT) to predict the electronic absorption (UV-Vis) spectrum of this compound. TD-DFT calculations are employed to understand the electronic transitions that give rise to the absorption bands in a UV-Vis spectrum, offering insights into the molecule's electronic structure.

While computational studies exist for structurally related compounds, the strict focus on this compound precludes the inclusion of that data in this context. The absence of specific research on this compound highlights a potential area for future investigation within the field of computational chemistry.

Coordination Chemistry and Metal Complexation

Ligand Design Principles: Bidentate N,N'-Donor Characteristics of Pyridylmethyl Anilines

Pyridylmethyl anilines, including 4-bromo-N-(pyridin-4-ylmethyl)aniline, are primarily recognized for their function as bidentate N,N'-donor ligands. researchgate.net This chelating behavior stems from the presence of two nitrogen atoms—one from the pyridine (B92270) ring and the other from the secondary amine group—which can coordinate to a single metal center. The methylene (B1212753) bridge connecting the pyridine and aniline (B41778) moieties provides flexibility to the ligand, allowing it to form a stable five-membered chelate ring upon complexation. researchgate.net

Synthesis and Characterization of Transition Metal Complexes with this compound and Analogues

The bidentate nature of this compound and related pyridylmethyl anilines facilitates the synthesis of complexes with a variety of transition metals. These complexes are typically prepared by reacting the ligand with a suitable metal salt in an appropriate solvent. Characterization of the resulting complexes is commonly achieved through techniques such as single-crystal X-ray diffraction, NMR spectroscopy, FT-IR spectroscopy, and elemental analysis. researchgate.net

Palladium(II) complexes featuring pyridylmethyl aniline ligands have been extensively studied. researchgate.net These complexes are typically synthesized by reacting the ligand with a palladium(II) precursor, such as [Pd(CH₃CN)₂Cl₂]. researchgate.net Single-crystal X-ray diffraction studies of analogous Pd(II) complexes reveal a distorted square planar geometry around the palladium center. researchgate.netresearchgate.net The coordination sphere is generally composed of the two nitrogen atoms from the pyridylmethyl aniline ligand and two halide ligands. researchgate.net

| Complex | Geometry | Key Structural Features |

| [L¹PdCl₂] (L¹ = N-methyl-N-(pyridin-2-ylmethyl)aniline) | Distorted Square Planar | The Pd atom is coordinated to two nitrogen atoms of the bidentate ligand and two chloride ligands. researchgate.net |

| [L²PdCl₂] (L² = 4-methoxy-N-(pyridin-2-ylmethyl)aniline) | Distorted Square Planar | Similar to [L¹PdCl₂], the geometry is distorted square planar with N,N'-bidentate and two chloro ligands. researchgate.net |

This table presents data for analogues of this compound to illustrate common structural motifs.

Copper complexes with pyridylmethyl aniline derivatives have also been synthesized and characterized. Copper(II) complexes can adopt various structures, including mononuclear, dinuclear, and polynuclear forms, depending on the specific ligand and reaction conditions. researchgate.netresearchgate.net For instance, the reaction of N-(pyridin-2-ylmethyl)aniline with [CuCl₂·2H₂O] can yield a polynuclear complex, [CuLaCl₂]n, which features a chloro-bridged, five-coordinated, distorted square pyramidal geometry around the Cu(II) center. researchgate.net In contrast, a related ligand can form a mononuclear complex, [CuLcCl₂], with a distorted square planar geometry. researchgate.net A copper(I) complex with the Schiff base analogue, 4-bromo-N-(pyridin-2-ylmethylidene)aniline, has been synthesized, showing a distorted tetrahedral geometry. nih.gov

| Complex | Metal Ion | Geometry | Key Structural Features |

| [CuLaCl₂]n (La = N-(pyridin-2-ylmethyl)aniline) | Cu(II) | Distorted Square Pyramidal | Polymeric structure with chloro bridges. researchgate.net |

| [CuLcCl₂] (Lc = N-methyl-N-(pyridin-2-ylmethyl)aniline derivative) | Cu(II) | Distorted Square Planar | Mononuclear complex. researchgate.net |

| [CuI(C₁₂H₉BrN₂)(C₁₈H₁₅P)] (C₁₂H₉BrN₂ = 4-bromo-N-(pyridin-2-ylmethylidene)aniline) | Cu(I) | Distorted Tetrahedral | Coordinated to iodine, triphenylphosphine (B44618), and the two nitrogen atoms of the diimine ligand. nih.gov |

This table includes data for this compound analogues to demonstrate the diversity of copper complex structures.

Nickel(II) complexes with ligands structurally related to this compound have been reported. For example, a nickel(II) complex with the Schiff base ligand 4-bromo-N-(pyridin-2-ylmethylidene)aniline, [Ni(C₅HF₆O₂)₂(C₁₂H₉BrN₂)], has been synthesized and characterized by X-ray crystallography. nih.govresearchgate.net In this complex, the nickel(II) ion exhibits a pseudo-octahedral coordination geometry, being coordinated to the two nitrogen atoms of the bidentate Schiff base ligand and four oxygen atoms from two hexafluoropentanedionato ligands. nih.govresearchgate.net

| Complex | Geometry | Key Structural Features |

| [Ni(C₅HF₆O₂)₂(C₁₂H₉BrN₂)] (C₁₂H₉BrN₂ = 4-bromo-N-(pyridin-2-ylmethylidene)aniline) | Pseudo-octahedral | The Ni(II) center is coordinated by the N,N'-bidentate Schiff base and four oxygen atoms from two β-diketonate ligands. nih.govresearchgate.net |

This table provides data for a complex of a Schiff base analogue of this compound.

Zinc(II) and Cadmium(II) complexes with pyridylmethyl aniline analogues have been synthesized, displaying a range of coordination geometries. researchgate.netresearchgate.net For instance, a monomeric Zn(II) complex with N-methyl-N-((pyridine-2-yl)methyl)benzeneamine showed a distorted tetrahedral geometry. researchgate.net In contrast, a related ligand formed a six-coordinate octahedral complex, [(L-b)₂ZnCl₂]. researchgate.net Cadmium(II) complexes can also exhibit varied structures, such as a five-coordinate trigonal bipyramidal geometry in the dimeric complex [(L-c)Cd(μ-Br)Br]₂. researchgate.net

| Complex | Metal Ion | Geometry | Key Structural Features |

| [(L-a)ZnCl₂] (L-a = 4-methoxy-N-(pyridin-2-ylmethylene)aniline) | Zn(II) | Distorted Tetrahedral | Monomeric complex. researchgate.net |

| [(L-b)₂ZnCl₂] (L-b = 4-methoxy-N-(pyridin-2-ylmethyl)aniline) | Zn(II) | Octahedral | The metal center is coordinated to two equivalents of the bidentate ligand and two chloro ligands. researchgate.net |

| [(L-c)Cd(μ-Br)Br]₂ (L-c = 4-methoxy-N-methyl-N-(pyridin-2-ylmethyl)aniline) | Cd(II) | Trigonal Bipyramidal | Dimeric structure with bridging bromide ligands. researchgate.net |

This table presents data for analogues of this compound to illustrate the coordination chemistry of Zinc(II) and Cadmium(II).

The versatility of pyridylmethyl aniline ligands extends to other transition metals. A Ruthenium(II) complex, [RuCl₂(C₁₂H₉BrN₂)₂], where the ligand is the Schiff base 4-bromo-N-(2'-pyridylmethylene)aniline, has been synthesized. nih.gov In this complex, the Ru(II) cation is in a distorted octahedral environment, coordinated to four nitrogen atoms from two bidentate ligands in the equatorial plane and two chloride atoms in a trans axial arrangement. nih.gov

| Complex | Metal Ion | Geometry | Key Structural Features |

| [RuCl₂(C₁₂H₉BrN₂)₂] (C₁₂H₉BrN₂ = 4-bromo-N-(2'-pyridylmethylene)aniline) | Ru(II) | Distorted Octahedral | The Ru(II) center is chelated by two bidentate ligands in the equatorial plane, with two trans axial chloro ligands. nih.gov |

This table provides data for a complex of a Schiff base analogue of this compound.

Based on a comprehensive search, there is no available scientific literature detailing the coordination chemistry and metal complexation of the specific compound “this compound”. The requested information for the following sections and subsections could not be generated:

Electronic Properties and Reactivity of Metal Complexes

Kinetic and Mechanistic Studies of Substitution Reactions in Metal Complexes

Research databases and scholarly articles contain information on similar but structurally distinct compounds, such as the Schiff base analogue, "4-bromo-N-(pyridin-2-ylmethylidene)aniline". However, due to the strict requirement to focus solely on "this compound", and the critical structural differences between these compounds (an amine linker versus an imine linker, and a different pyridine nitrogen position), the data for the analogue cannot be used.

Therefore, it is not possible to provide a scientifically accurate article on the specified topics for the requested chemical compound.

Catalytic Applications and Material Science Potential

Role as Ligands in Catalysis

The nitrogen atoms in both the aniline (B41778) and pyridine (B92270) moieties of the molecule can act as Lewis bases, allowing it to function as a ligand that coordinates with metal centers. This coordination is fundamental to its application in catalysis, where it can influence the reactivity, selectivity, and stability of metal catalysts.

The 4-bromoaniline (B143363) scaffold is a well-established participant in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The bromine atom on the aniline ring serves as the reactive site (aryl halide) that couples with an organoboron compound.

While the primary role of the 4-bromoaniline moiety is often as a substrate, the entire 4-bromo-N-(pyridin-4-ylmethyl)aniline molecule can also be envisioned as a ligand in such processes. The pyridine and aniline nitrogens can coordinate to the palladium catalyst. This coordination can modulate the electronic properties and steric environment of the metal center, potentially influencing the efficiency and selectivity of the coupling reaction. For instance, in Suzuki-Miyaura couplings involving various bromoanilines, the electronic nature of the substituents—whether electron-donating or electron-withdrawing—has been shown to affect reactivity. nih.govresearchgate.net The pyridylmethyl group in the target molecule would act as a significant electronic and steric modulator if the molecule were employed as a ligand.

Furthermore, the development of Suzuki-Miyaura couplings for 4-pyridineboronic acid derivatives highlights the importance of controlling side reactions, an area where tailored ligands play a crucial role. nih.gov Ligands based on the this compound structure could potentially offer unique steric and electronic properties to optimize such transformations.

In the field of polymer chemistry, metal complexes with specific ligands are used to catalyze polymerization reactions, controlling the polymer's molecular weight, structure, and properties. For the polymerization of polar monomers like methyl methacrylate (MMA), catalysts based on metals such as nickel and cobalt have been employed. rsc.orgippi.ac.ir The performance of these catalysts is highly dependent on the structure of the coordinating ligand.

Ligands containing pyridinyl and amino functionalities are known to be effective in forming active catalysts for MMA polymerization. rsc.org For example, pyridinylidenaminophosphines have been used as Lewis bases in Lewis pair systems for the controlled and efficient polymerization of MMA. rsc.org Given its structural features, this compound could serve as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms, and thus find application in catalysts for reactions like MMA polymerization.

The ability of molecules containing pyridyl and aniline groups to form stable complexes with a variety of transition metals suggests broader catalytic applications. A structurally similar Schiff base ligand, 4-bromo-N-(2′-pyridylmethylene)aniline, has been used to synthesize discrete ruthenium(II) and nickel(II) complexes. researchgate.netnih.govnih.gov

In the nickel(II) complex, [Ni(hfac)₂ (ppaBr)] (where ppaBr is the Schiff base), the ligand enforces a cis-arrangement in a pseudo-octahedral geometry. researchgate.netnih.gov Similarly, a ruthenium(II) complex, [RuCl₂(PM-BrA)₂] (where PM-BrA is the Schiff base), displays a distorted octahedral environment with the ligands in the equatorial plane. nih.gov The formation of these stable, well-defined metal complexes demonstrates the strong coordinating ability of this class of ligands. This capacity is crucial for mediating a wide range of organic transformations, as the metal-ligand complex is the active catalytic species. Bromoaniline-based Schiff bases have also been used to create complexes that act as sensors for various metal ions like Cu²⁺, Zn²⁺, Al³⁺, and Hg²⁺. nih.gov

Non-Linear Optical (NLO) Properties

Organic molecules with donor-π-acceptor (D-π-A) architectures are of great interest for applications in photonics and optoelectronics due to their non-linear optical (NLO) properties. jhuapl.edu These materials can alter the properties of light, which is essential for technologies like optical switching and frequency conversion. The NLO response of a molecule is quantified by its hyperpolarizability.

The first hyperpolarizability (β) is a key metric for second-order NLO activity. Large β values are typically found in molecules with strong electron donor and acceptor groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). sciensage.inforsc.orgnih.gov The this compound molecule can be viewed in this context, where the aniline moiety acts as an electron donor and the pyridine ring as an electron acceptor, linked by a methylene (B1212753) bridge that partially disrupts full conjugation but still allows for electronic communication.

Studies on analogous benzylidene aniline compounds (which feature a C=N linker instead of CH₂-N) provide insight into the potential NLO properties. The Z-scan technique is a common method to investigate these properties. nih.govresearchgate.net For example, the third-order NLO properties of 4-bromo-4'chloro benzylidene aniline (BCBA) have been investigated, and its nonlinear refractive index, absorption coefficient, and optical susceptibility were calculated. nih.govresearchgate.net While these are third-order properties, they are indicative of the electronic structure that also governs second-order effects. Theoretical calculations are also widely used to predict the first hyperpolarizability of D-A systems. sciensage.info

| Compound | Measurement Technique | Key Finding | Reference |

|---|---|---|---|

| 4-bromo-4'chloro benzylidene aniline (BCBA) | Z-scan | Evaluation of third-order NLO properties (nonlinear refractive index, absorption coefficient, optical susceptibility). | nih.govresearchgate.net |

| 4-chloro-4′bromobenzylidene aniline (CBBA) | DFT and Z-scan | Analysis of molecular structure and NLO property relationship. | researchgate.net |

| 4-fluorobenzylidene-4-methoxyaniline (FBMOA) | UV-vis-NIR, Z-scan | Characterization of linear and nonlinear optical behavior. | rri.res.in |

The magnitude of the NLO response is highly dependent on the molecular structure. Key factors include:

Strength of Donor and Acceptor Groups: The aniline group is a moderate electron donor. The pyridine ring is an electron-withdrawing group (acceptor). Altering substituents on either ring could tune the D-A strength and thus the β value.

π-Conjugated Bridge: A more extended and planar π-system connecting the donor and acceptor generally leads to a larger NLO response. In this compound, the -CH₂- linker between the nitrogen and the pyridine ring breaks direct π-conjugation, which would likely result in a smaller β value compared to an analogous imine (-CH=N-) or ethenylene (-CH=CH-) bridged system.

Molecular Symmetry: For a significant second-order NLO response (large β), the molecule must be non-centrosymmetric.

In related benzylidene aniline systems, studies have shown that modifying the halogen substituents (F, Cl, Br) and the groups on the aniline ring (e.g., methoxy, methyl) directly impacts the electronic distribution and crystal packing, which in turn influences the bulk NLO properties. researchgate.netrri.res.in For instance, research on various halogen-substituted benzylidene anilines provides direct information on the relationship between molecular structure and NLO properties. researchgate.net The planarity of the molecule and intermolecular interactions in the solid state, such as hydrogen bonding and π–π stacking, also play a critical role in the alignment of molecular dipoles, which is essential for a large macroscopic NLO effect. nih.gov

Development of Functional Materials Based on Pyridyl-Aniline Scaffolds

The pyridyl-aniline framework, which integrates a pyridine ring with an aniline moiety, serves as a versatile and highly adaptable building block for the creation of advanced functional materials. The strategic combination of the nitrogen atom in the pyridine ring, which acts as an excellent coordination site for metal ions, with the tunable electronic properties of the aniline ring allows for the design of sophisticated supramolecular structures. These structures, including coordination polymers and metal-organic frameworks (MOFs), exhibit a wide range of desirable properties for applications in catalysis, sensing, and optoelectronics. The specific compound, this compound, incorporates key features—a coordinating pyridyl group, a bridging methylene amine, and a bromo-substituted aniline—that make it a promising ligand for constructing such materials.

Research into analogous pyridyl-aniline ligands has demonstrated their significant potential. The structural flexibility and coordination versatility of these scaffolds enable the formation of diverse architectures, from discrete molecular complexes to extended one-dimensional (1D) chains, two-dimensional (2D) sheets, and three-dimensional (3D) frameworks. researchgate.netrsc.org The presence of the bromo-substituent on the aniline ring can further influence the resulting material's properties by introducing specific steric and electronic effects, and by participating in halogen bonding or other non-covalent interactions that can direct the supramolecular assembly. nih.gov

Similarly, the same ligand has been used to synthesize a pseudo-octahedral nickel(II) complex. researchgate.net The crystal structure of this compound reveals how the bromo-substituted pyridyl-aniline ligand enforces a specific geometry around the metal center. The packing of these molecules is influenced by C—H⋯Br interactions, forming a hydrogen-bonded ladder structure. researchgate.net Such findings underscore the critical role of the ligand's structure in dictating the final architecture and properties of the material.

The photophysical properties of materials derived from pyridyl-aniline scaffolds are also an area of active investigation. Coordination polymers constructed from silver(I) and various (E)-N-(pyridylmethylene)aniline ligands have been shown to exhibit strong photoluminescence at room temperature, a desirable characteristic for optical sensing and light-emitting applications. researchgate.net The emission properties are attributed to ligand-to-ligand charge transfer events within the complexes, and the coordination to the metal ion typically causes a red shift in the emission bands compared to the free ligand. researchgate.net Although this study did not use a bromo-substituted ligand, it highlights the inherent potential of the pyridyl-aniline framework for creating photoactive materials.

The table below summarizes crystallographic data for a representative functional material synthesized from a ligand closely related to this compound, illustrating the type of well-defined structures that can be achieved.

| Parameter | [Ni(C₅HF₆O₂)₂(C₁₂H₉BrN₂)] researchgate.net |

| Compound Name | [4-Bromo-N-(pyridin-2-ylmethylidene)aniline-κ²N,N′]bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-κ²O,O′)nickel(II) |

| Chemical Formula | C₂₂H₁₁BrF₁₂N₂NiO₄ |

| Formula Weight | 733.95 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 31.251 (8) |

| b (Å) | 10.006 (3) |

| c (Å) | 17.653 (5) |

| β (°) ** | 103.952 (5) |

| Volume (ų) ** | 5358 (2) |

| Z | 8 |

| Coordination Geometry | Pseudo-octahedral |

The development of functional materials from pyridyl-aniline scaffolds, including halogenated derivatives like this compound, represents a promising frontier in materials science. The ability to systematically modify the ligand's structure—by changing the pyridine isomer, the nature of the linker, or the substituents on the aniline ring—provides a powerful toolkit for tuning the assembly and functionality of the resulting coordination polymers and MOFs. Future research in this area is expected to yield novel materials with tailored properties for a variety of advanced applications.

Future Directions and Emerging Research Areas

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. For 4-bromo-N-(pyridin-4-ylmethyl)aniline, future research could pivot towards greener alternatives to traditional synthetic methods.

One promising direction is the adoption of chemoenzymatic synthesis . This approach utilizes enzymes to catalyze key reaction steps, often affording high selectivity and reducing the need for harsh reagents and protecting groups. For instance, the synthesis of functionalized anilines has been achieved through biocatalytic reduction of nitroaromatics using nitroreductase enzymes. nih.gov Future studies could explore the enzymatic coupling of 4-bromoaniline (B143363) with a suitable pyridine-4-carboxaldehyde derivative, or the enzymatic amination of a corresponding benzyl (B1604629) halide. A potential chemoenzymatic route could involve the use of an imine reductase for the reductive amination of 4-bromobenzaldehyde (B125591) with 4-(aminomethyl)pyridine. mdpi.com

Furthermore, catalyst- and additive-free synthesis methodologies offer another sustainable pathway. Research on the synthesis of 2-benzyl N-substituted anilines has demonstrated the feasibility of forming C-N bonds under mild conditions without the need for metal catalysts. beilstein-journals.org Investigating similar catalyst-free approaches for the synthesis of this compound could significantly enhance its environmental footprint. Additionally, novel methods for producing substituted anilines from benzyl azides in a green manner could also be adapted. chemrxiv.orgchemrxiv.org

| Synthetic Approach | Potential Advantages |

| Chemoenzymatic Synthesis | High selectivity, mild reaction conditions, reduced waste |

| Catalyst- and Additive-Free Synthesis | Avoids toxic metal catalysts, simplified purification |

| Green Solvents and Reagents | Reduced environmental impact, improved safety |

Advanced Computational Modeling and Machine Learning Applications

Computational chemistry and machine learning are poised to revolutionize the way we understand and discover new molecules. For this compound, these tools can provide profound insights into its properties and guide the design of novel derivatives.

Density Functional Theory (DFT) studies can be employed to elucidate the electronic structure, reactivity, and spectroscopic properties of this compound. tci-thaijo.orgresearchgate.net Such calculations can predict key parameters like HOMO-LUMO energy gaps, electrostatic potential surfaces, and bond dissociation energies, which are crucial for understanding its chemical behavior. nih.gov For instance, DFT studies on related bromoaniline derivatives have provided valuable information on their molecular geometry and electronic properties. tci-thaijo.org

Molecular dynamics (MD) simulations can offer a dynamic perspective on the behavior of this compound in different environments, such as in solution or interacting with biological macromolecules. This can be particularly valuable for predicting its conformational preferences and binding modes with potential biological targets.

Machine learning (ML) models are increasingly used for the prediction of various molecular properties, including bioactivity, toxicity, and physicochemical characteristics. By training ML models on datasets of compounds with similar structural features, it is possible to predict the properties of this compound and its derivatives. ijpsr.com This can accelerate the drug discovery process by prioritizing the synthesis of compounds with the most promising profiles. Quantitative Structure-Activity Relationship (QSAR) studies on bromoaniline and quinoline (B57606) derivatives have already demonstrated the potential of this approach. researchgate.netnih.gov

| Computational Method | Application for this compound |

| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectroscopic properties |

| Molecular Dynamics (MD) Simulations | Analysis of conformational dynamics and intermolecular interactions |

| Machine Learning (ML) / QSAR | Prediction of biological activity, toxicity, and physicochemical properties |

Rational Design of Derivatives for Enhanced Specific Properties

The inherent modularity of the this compound scaffold makes it an excellent candidate for the rational design of derivatives with tailored properties. By systematically modifying the aniline (B41778) and pyridine (B92270) rings, it is possible to fine-tune its electronic, steric, and pharmacokinetic characteristics.

One key area of exploration is its potential as a kinase inhibitor . The pyridine and aniline moieties are common features in many approved kinase inhibitors. acs.orgacs.org Pharmacophore modeling of known kinase inhibitors can guide the design of this compound derivatives with enhanced potency and selectivity. ijpsr.comnih.govmdpi.com For example, the synthesis of various N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives has been explored for their potential as inhibitors of alkaline phosphatase. mdpi.com

The bromine atom on the aniline ring serves as a versatile handle for further functionalization through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents to probe structure-activity relationships (SAR). The synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its subsequent derivatization via Suzuki coupling is a testament to this strategy. mdpi.com

| Derivative Design Strategy | Potential Outcome |

| Modification of the pyridine ring | Enhanced binding to biological targets, improved solubility |

| Functionalization of the aniline ring | Modulation of electronic properties, introduction of new interaction sites |

| Bioisosteric replacement | Improved pharmacokinetic properties, reduced toxicity |

Interdisciplinary Research Opportunities in Supramolecular Chemistry

The presence of both hydrogen bond donors (the secondary amine) and acceptors (the pyridine nitrogen), along with the potential for halogen bonding and π-π stacking interactions, makes this compound an intriguing building block for supramolecular chemistry .

Future research could investigate the self-assembly of this molecule into well-defined nanostructures, such as nanowires or gels. Studies on the self-assembly of functionalized oligo(aniline)-based amphiphiles have shown the formation of helical conductive nanowires. nih.govguanglu.xyzacs.org The ability of this compound to form ordered assemblies could be explored for applications in materials science, such as organic electronics. The self-assembly of tetra-anilines into metal-organic architectures further highlights the potential in this area. cam.ac.uk

Crystal engineering studies could focus on understanding and controlling the solid-state packing of this compound and its derivatives. By co-crystallizing it with other molecules, it may be possible to create novel materials with desired properties, such as specific optical or electronic characteristics. The crystal structure of a ruthenium(II) complex with a related Schiff base ligand, 4-bromo-N-[(pyridin-2-yl)methylidene]aniline, reveals a three-dimensional supramolecular network formed through hydrogen bonding and π-π stacking interactions. nih.gov Similar interactions could be exploited in the crystal engineering of this compound. The crystal structure of 4-bromo-N-(4-bromophenyl)aniline also reveals interesting intermolecular Br···Br contacts. researchgate.netnih.gov

| Supramolecular Chemistry Area | Potential Application |

| Self-Assembly | Formation of functional nanomaterials (nanowires, gels) |

| Crystal Engineering | Design of novel solid-state materials with tailored properties |

| Host-Guest Chemistry | Development of sensors or molecular recognition systems |

Q & A

Basic: What are the recommended methods for synthesizing 4-bromo-N-(pyridin-4-ylmethyl)aniline, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves a Schiff base formation between a brominated aniline derivative and a pyridine-containing aldehyde. A validated approach includes:

- Reacting 4-bromoaniline with pyridine-4-carboxaldehyde in a polar solvent (e.g., chloroform) under inert atmosphere.

- Using molecular sieves (3–4 Å) to absorb water and drive the equilibrium toward imine formation .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product.

Optimization Table:

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Solvent | Chloroform | 64–75 | |

| Catalyst | None (thermal) | 59–68 | |

| Reaction Time | 1–2 hours | 70 | |

| Temperature | Room temperature | 64 |

Key Considerations:

- Excess amine (2:1 ratio) improves yield .

- Molecular sieves enhance imine stability by removing water .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

Discrepancies between NMR, mass spectrometry, and X-ray data often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Strategies include:

- X-ray Crystallography: Use SHELXL for structure refinement to resolve positional ambiguities. For example, dihedral angles between aromatic rings (e.g., 60.4° and 61.0° in similar compounds) validate spatial arrangements .

- Dynamic NMR: Variable-temperature NMR can identify rotational barriers in the pyridylmethyl group.

- DFT Calculations: Compare experimental and computed IR/UV spectra to confirm electronic transitions .

Example Data Conflict Resolution:

| Technique | Observed Discrepancy | Resolution Method | Reference |

|---|---|---|---|

| NMR vs. X-ray | Pyridine ring rotation | VT-NMR + SHELXL | |

| Mass Spec vs. XRD | Isotopic Br pattern mismatch | High-resolution MS |

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify substituent effects:

- Pyridyl protons resonate at δ 8.5–7.5 ppm (split due to J-coupling).

- Aniline NH appears as a broad singlet (δ 5.5–6.0 ppm) .

- FT-IR: Confirm imine bond (C=N stretch at ~1600–1650 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ (e.g., m/z 291.02 for C₁₂H₁₀BrN₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.